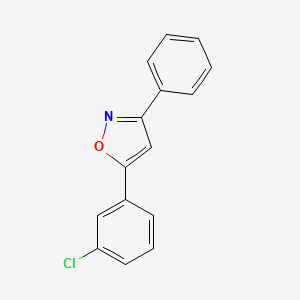

5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole

Description

Historical Context and Evolution of Oxazole (B20620) Chemistry

The journey into the rich field of oxazole chemistry began in the 19th century, with early discoveries laying the groundwork for understanding the fundamental reactivity of these five-membered heterocyclic systems.

The initial synthesis of an oxazole was reported in the early 1800s, marking the entry of this class of compounds into the realm of organic chemistry. nih.gov Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. nih.gov The arrangement of these heteroatoms within the ring dictates the chemical properties and reactivity of the resulting scaffold. Early research focused on elucidating the basic reactivity of the oxazole ring, establishing its aromatic character and its susceptibility to various chemical transformations. Key reactions include electrophilic substitution, which typically occurs at the C5 position, and nucleophilic attack, which is more common at the C2 position. The presence of the heteroatoms also influences the electron distribution within the ring, making it a versatile building block in organic synthesis.

The 1,2-oxazole, or isoxazole (B147169), isomer, where the nitrogen and oxygen atoms are adjacent, has a distinct and equally important history in synthetic chemistry. The development of various synthetic methodologies, such as the reaction of hydroxylamine (B1172632) with α,β-unsaturated ketones, has made a wide array of substituted 1,2-oxazoles accessible to chemists. This accessibility has been a crucial factor in the widespread investigation and application of this particular scaffold. The synthesis of unsymmetrically substituted 1,2-oxazoles, such as 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole, can present unique challenges in controlling regioselectivity, a key area of ongoing research. researchgate.net

Significance of the 1,2-Oxazole Moiety as a Privileged Scaffold in Drug Discovery and Materials Science Research

The 1,2-oxazole ring is a prominent feature in a multitude of compounds that have found applications in both medicine and materials science, earning it the designation of a privileged scaffold.

The structural versatility of the 1,2-oxazole core allows for the introduction of a wide range of substituents at various positions around the ring, enabling the fine-tuning of its physicochemical and biological properties. This has led to the development of numerous oxazole derivatives with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The ability of the oxazole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, is crucial for its interaction with biological targets like enzymes and receptors.

While specific biological activity data for 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole is not extensively documented in publicly available research, the presence of the 3-chlorophenyl and phenyl moieties suggests potential for various biological interactions. Halogenated phenyl rings are common features in many active pharmaceutical ingredients, often influencing their metabolic stability and binding affinity.

Table 1: Examples of Biologically Active 1,2-Oxazole Derivatives

| Compound Name | Biological Activity |

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Leflunomide | Immunosuppressive |

| Acivicin | Antitumor |

The research landscape for 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole itself is not densely populated with specific studies. However, significant research exists for structurally related compounds. For instance, the synthesis of the closely related 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole has been reported, providing a potential synthetic pathway. wpmucdn.com Studies on other 3,5-diaryl-1,2-oxazoles have explored their potential as anticancer agents and apoptosis inducers. nih.gov The structure-activity relationship (SAR) studies of these analogues often highlight the importance of the nature and position of substituents on the phenyl rings for their biological activity.

Current Research Challenges and Opportunities for 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole

Despite the broad interest in the 1,2-oxazole scaffold, specific challenges and opportunities remain for compounds like 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole.

A primary challenge lies in the development of highly efficient and regioselective synthetic methods for unsymmetrically substituted 1,2-oxazoles. researchgate.net Overcoming these synthetic hurdles is crucial for creating diverse libraries of analogues for biological screening.

The opportunities for this class of compounds are vast. A key area for future research is the systematic evaluation of the biological activity of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole and its closely related analogues. This would involve screening against a wide range of biological targets to identify potential therapeutic applications. Furthermore, the unique electronic properties conferred by the halogenated phenyl ring and the oxazole core could be exploited in the design of novel organic materials with interesting photophysical or electronic properties. Computational studies could also play a significant role in predicting the biological activities and material properties of these compounds, thereby guiding future synthetic efforts.

Scope and Objectives of Academic Research Focused on 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole

Academic research on 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole and its analogues is primarily driven by the objective of discovering new molecules with valuable biological activities. The scope of this research is typically multifaceted, encompassing synthesis, structural elucidation, and comprehensive biological screening.

Synthesis and Characterization: A primary objective is the development of efficient and high-yield synthetic pathways to the target molecule. Common methods for creating 3,5-disubstituted isoxazoles involve the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, or the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride. nih.govresearchgate.net Following synthesis, a crucial step is the rigorous confirmation of the molecular structure using modern analytical techniques. This characterization is fundamental to ensuring the purity and identity of the compound for subsequent biological studies.

Table 1: Physicochemical and Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀ClNO |

| Molecular Weight | 255.70 g/mol |

| Core Structure | 1,2-Oxazole |

| Substituent (Position 3) | Phenyl |

| Substituent (Position 5) | 3-Chlorophenyl |

| Common Analytical Methods | ¹H-NMR, IR Spectroscopy, Mass Spectrometry, Elemental Analysis |

Biological Evaluation: A major focus of the research is to screen 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole for a range of biological activities. Drawing from findings on structurally related compounds, the key objectives include:

Antimicrobial and Antifungal Activity: Many isoxazole derivatives have been reported to possess antibacterial and antifungal properties. researchgate.net Research on 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole has included screening against various bacterial strains (both Gram-positive and Gram-negative) and fungal species to determine its spectrum of activity and potency, often measured as the Minimum Inhibitory Concentration (MIC). researchgate.net

Antitubercular Activity: The global health challenge posed by tuberculosis, particularly drug-resistant strains, drives the search for new therapeutic agents. Isoxazoles have emerged as a promising class of compounds in this area. nih.gov Consequently, a significant research objective has been to evaluate the efficacy of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole against Mycobacterium tuberculosis. researchgate.net

Anticonvulsant and Anti-inflammatory Potential: The broader class of isoxazoles has been investigated for central nervous system activities, including anticonvulsant effects, as well as for anti-inflammatory properties. While less specific to the title compound based on available literature, exploring these activities represents a logical extension of the research scope.

The overarching goal of these academic pursuits is to establish a structure-activity relationship (SAR), which helps researchers understand how the specific structural features of the molecule, such as the position of the chlorine atom, influence its biological effects. This knowledge is critical for designing future analogues with enhanced potency and selectivity.

Table 2: Representative Biological Screening in Isoxazole Research The following table is an illustrative example of a typical antimicrobial screening panel for a novel isoxazole compound, based on published research in the field. Specific activity data for 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole is not publicly available.

| Organism | Type | Measurement |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | MIC (µg/mL) |

| Bacillus subtilis | Gram-positive Bacteria | MIC (µg/mL) |

| Escherichia coli | Gram-negative Bacteria | MIC (µg/mL) |

| Pseudomonas aeruginosa | Gram-negative Bacteria | MIC (µg/mL) |

| Candida albicans | Fungus | MIC (µg/mL) |

| Aspergillus niger | Fungus | MIC (µg/mL) |

Structure

3D Structure

Properties

CAS No. |

146537-67-9 |

|---|---|

Molecular Formula |

C15H10ClNO |

Molecular Weight |

255.70 g/mol |

IUPAC Name |

5-(3-chlorophenyl)-3-phenyl-1,2-oxazole |

InChI |

InChI=1S/C15H10ClNO/c16-13-8-4-7-12(9-13)15-10-14(17-18-15)11-5-2-1-3-6-11/h1-10H |

InChI Key |

IYMQSQWTBQQJGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 3 Chlorophenyl 3 Phenyl 1,2 Oxazole and Its Analogues

Classical and Established Synthetic Routes to 1,2-Oxazole Ring Systems

Traditional methods for synthesizing the 1,2-oxazole ring are well-established in organic chemistry. These routes typically involve the reaction of a three-carbon component with a source of hydroxylamine (B1172632), leading to cyclization and the formation of the heterocyclic core. nih.gov

One of the primary and most versatile methods for constructing the 1,2-oxazole ring is through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. nih.gov This reaction involves the combination of a nitrile oxide (a 1,3-dipole) with an alkyne or an alkene (a dipolarophile). nih.gov For the synthesis of fully aromatic 1,2-oxazoles, an alkyne is used. The reaction of a nitrile oxide with an appropriately substituted alkyne directly furnishes the 1,2-oxazole ring with substituents dictated by the starting materials.

Recent advancements have explored photocatalysis to facilitate these cycloadditions under mild conditions. researchgate.netacs.org For instance, visible light-induced photoredox catalysis has been used for the [3+2] cycloaddition of nitrile ylides, generated from 2H-azirines, with various partners to form oxazole (B20620) derivatives. acs.org Another approach involves metalloradical catalysis, where cobaloxime complexes can facilitate the [3+2] cycloaddition of nitriles with α-aryldiazoacetates. researchgate.net

Condensation reactions represent a cornerstone of 1,2-oxazole synthesis. nih.gov The most common pathway involves the reaction of a compound containing a three-carbon chain, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine hydrochloride. nih.gov

A specific and highly relevant example is the synthesis of the closely related analogue, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. wpmucdn.com This synthesis starts from a brominated chalcone (B49325), which is an α,β-unsaturated ketone. wpmucdn.com The process involves a ketone addition reaction with hydroxylamine, leading to the formation of an imine (oxime) intermediate. wpmucdn.com Subsequent base-induced intramolecular cyclization, where the anionic oxygen of the oxime attacks the β-carbon and displaces a bromide leaving group, forms the heterocyclic ring. wpmucdn.com A final elimination step yields the aromatic 1,2-oxazole product. wpmucdn.com This strategy is directly applicable to the synthesis of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole by using 1-(3-chlorophenyl)-3-phenylprop-2-en-1-one (B1622145) (a chalcone) as the precursor.

Other classical methods, while typically used for the isomeric 1,3-oxazoles, provide context for heterocycle synthesis. These include the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones, and the Bredereck reaction, which uses α-haloketones and amides. ijpsonline.compharmaguideline.com Microwave irradiation can promote a rapid cyclocondensation cascade of oximes and acid chlorides to yield oxazoles. elsevierpure.combohrium.com

| Reaction Name | Precursors | Key Features | Citations |

| Chalcone Cyclization | α,β-Unsaturated Ketone (Chalcone), Hydroxylamine | Formation of an oxime intermediate followed by base-induced intramolecular cyclization. Directly applicable to the target compound. | nih.govwpmucdn.com |

| 1,3-Diketone Condensation | 1,3-Diketone, Hydroxylamine | A common method for forming the 1,2-oxazole ring. | nih.gov |

| Robinson-Gabriel Synthesis | 2-Acylamino Ketone | Classical cyclodehydration method, primarily for 2,5-diaryloxazoles (1,3-oxazoles). | pharmaguideline.com |

The Van Leusen oxazole synthesis is a powerful and widely recognized method for preparing 1,3-oxazoles, not 1,2-oxazoles. mdpi.comorganic-chemistry.orgwikipedia.org The reaction involves the base-mediated cycloaddition of tosylmethyl isocyanide (TosMIC) to an aldehyde. organic-chemistry.orgnih.gov The mechanism proceeds through the formation of an intermediate oxazoline (B21484), which then eliminates the tosyl group to yield the aromatic 1,3-oxazole ring. organic-chemistry.orgijpsonline.com This process is fundamentally a [3+2] cycloaddition where TosMIC acts as a "C2N1" synthon. mdpi.comnih.gov

Given that the Van Leusen reaction inherently leads to the 1,3-oxazole regioisomer, it is not a direct route for the synthesis of 1,2-oxazoles like 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole. The specific connectivity of atoms provided by TosMIC and an aldehyde cannot produce the N-O bond characteristic of the 1,2-oxazole ring. Therefore, adaptations of this specific reaction for the synthesis of 1,2-oxazole precursors are not found in standard synthetic literature, as alternative, direct methods for 1,2-oxazole formation are well-established and more efficient.

Modern and Green Chemistry Approaches to 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole Synthesis

In recent years, the principles of green chemistry have influenced the development of synthetic methodologies, aiming to reduce waste, energy consumption, and the use of hazardous substances. ijpsonline.com These approaches include the use of efficient catalysts, microwave irradiation, and ultrasound assistance to improve reaction conditions and yields. ijpsonline.commdpi.com For oxazole synthesis, green approaches often focus on creating milder reaction environments and shortening reaction times. ijpsonline.com

Catalysis is at the forefront of modern synthetic chemistry, offering pathways to desired molecules with greater efficiency and control. For 1,2-oxazole synthesis, various catalytic systems have been developed to facilitate key bond-forming steps, often under milder conditions than classical methods. nih.govijpsonline.commdpi.com Iodine-catalyzed tandem oxidative cyclization, for instance, provides a metal-free route to polysubstituted oxazoles from aldehydes and other readily available starting materials. organic-chemistry.org

Transition metals are powerful catalysts for a wide array of organic transformations, including the synthesis of heterocyclic compounds like oxazoles. researchgate.net Their use can enable novel reaction pathways and provide access to complex molecules with high selectivity. mdpi.comnih.gov

Gold (Au): Gold catalysis has emerged as a potent tool for cyclization reactions. For example, AuCl₃ has been shown to catalyze the cyclization of 1-phenyl-3-m-tolyl-propynone oxime to form the corresponding 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole, a close analogue of the target compound. researchgate.net Gold catalysts are also effective in the cyclo-isomerization of propargylic amides to form oxazoles. researchgate.net

Palladium (Pd) and Copper (Cu): Palladium and copper catalysts are extensively used in cross-coupling reactions, which can be applied to build the substituted oxazole framework. ijpsonline.com For instance, Pd(PPh₃)₄ can catalyze the direct arylation of oxazole rings. organic-chemistry.org Copper-catalyzed reactions are also common, including the oxidative cyclization of enamides and the synthesis of 2,4,5-trisubstituted oxazoles from α-diazoketones and nitriles. organic-chemistry.orgresearchgate.net

Nickel (Ni): Nickel catalysts have been employed for Suzuki-Miyaura coupling reactions to produce 2,4,5-trisubstituted oxazoles with excellent yields. ijpsonline.com More recently, air-stable Ni(II) precatalysts have been developed for the C2 arylation of oxazoles with a broad range of aryl chlorides. organic-chemistry.org

| Catalyst | Reaction Type | Substrates | Product Type | Citations |

| AuCl₃ | Cyclization | Propynone Oxime | 3,5-Disubstituted 1,2-Oxazole | researchgate.net |

| Pd₂(dba)₃ | Coupling/Cyclization | N-propargylamides, Aryl iodides | 2,5-Disubstituted Oxazoles | organic-chemistry.org |

| Cu(II) | Oxidative Cyclization | Enamides | 2,5-Disubstituted Oxazoles | organic-chemistry.org |

| Ni(II) complex | C2 Arylation (Cross-Coupling) | (Benz)oxazoles, Aryl chlorides | C2-Arylated Oxazoles | organic-chemistry.org |

| I₂ | Oxidative Cyclization | Aromatic Aldehydes, Enamides | Polysubstituted Oxazoles | organic-chemistry.org |

Catalytic Strategies for Enhanced Efficiency and Selectivity

Organocatalysis in 1,2-Oxazole Formation

Organocatalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including the 1,2-oxazole (isoxazole) ring system. This approach avoids the use of metal catalysts, offering a greener and often more selective alternative. For the formation of isoxazole (B147169) scaffolds, organocatalysts can facilitate key bond-forming reactions, such as cycloadditions.

One notable application is in the atroposelective synthesis of axially chiral 1,2-azoles. Although not directly synthesizing the target compound, this research showcases the potential of organocatalysis to create complex, chiral isoxazole-containing structures. In these syntheses, chiral organocatalysts are used to control the three-dimensional arrangement of the molecule, leading to products with high enantioselectivity. nih.gov For instance, the synthesis of axially chiral naphthyl-isothiazole S-oxides and naphthyl-pyrazoles has been achieved through an organocatalytic novel ring formation process, demonstrating the utility of this strategy for creating stereochemically defined biaryl systems containing a 1,2-azole core. nih.gov

Furthermore, N-heterocyclic carbenes (NHCs) have been employed as organocatalysts in the [3+2] cycloaddition of nitrile oxides with alkynes to regioselectively produce 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. researchgate.net In this method, a base like triethylamine (B128534) can be used to generate both the nitrile oxide from a hydroximoyl halide and the active NHC catalyst from its precursor salt in the same reaction vessel. researchgate.net This catalytic approach provides a facile route to isoxazoles that could be adapted for the synthesis of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole.

Biocatalytic Approaches for Sustainable Synthesis

Biocatalytic methods, which utilize enzymes to perform chemical transformations, are gaining traction for their sustainability and high selectivity. However, the application of biocatalysis to the direct synthesis of complex, substituted isoxazoles like 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole is still an emerging field with limited examples in the literature.

Current research has demonstrated the enzymatic synthesis of simpler isoxazole-containing molecules. For example, cysteine synthases (CSases) from Lathyrus species have been shown to catalyze the formation of two isoxazolylalanine isomers: β-(isoxazolin-5-on-2-yl)-L-alanine and β-(isoxazolin-5-on-4-yl)-L-alanine. nih.gov This enzymatic reaction proceeds from O-acetyl-L-serine and isoxazolin-5-one. nih.gov While this specific example involves the formation of an isoxazolinone ring and its attachment to an amino acid backbone, it highlights the potential of enzymes to construct the N-O heterocycle under mild, aqueous conditions. The development of novel enzymes or the engineering of existing ones could pave the way for the biocatalytic production of more complex isoxazole structures in the future.

Solvent-Free and Microwave-Assisted Syntheses

To enhance reaction efficiency, reduce waste, and shorten reaction times, solvent-free and microwave-assisted synthetic protocols have been developed for the formation of oxazole and isoxazole rings.

Microwave irradiation has proven to be a particularly effective technique. It allows for rapid heating of the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. mdpi.com For instance, the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under microwave irradiation can be accomplished in minutes with excellent yields. organic-chemistry.org The synthesis of isoxazole derivatives through 1,3-dipolar cycloaddition reactions has also been successfully performed under microwave conditions, highlighting the broad applicability of this technique. mdpi.comnih.gov Some protocols also report the use of greener solvents like ethanol (B145695) or even water under microwave irradiation, further enhancing the environmental friendliness of the synthesis. mdpi.com

Solvent-free, or solid-state, reaction conditions represent another green chemistry approach. These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst. A one-pot Mannich-type reaction to produce isoxazole derivatives has been successfully conducted under solvent-free and catalyst-free conditions using ultrasound irradiation, which significantly accelerated the reaction and improved the yield. mdpi.com Similarly, trimethylsilyl (B98337) polyphosphate has been used as a catalyst for the synthesis of related oxazoline structures under solvent-free conditions. organic-chemistry.org

| Method | Starting Materials | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | Aldehyde, TosMIC, K₃PO₄ | Isopropanol, 60°C | 6 hours | 92-95% | nih.gov |

| Microwave | Aldehyde, TosMIC, K₃PO₄ | Isopropanol, 65°C, 350W | 8 minutes | 96% | nih.govrsc.org |

| Conventional | 5-methylisoxazol-3-amine, Fluorobenzaldehyde, Dialkyl phosphite | 115-120°C | 5 hours | 57-71% | mdpi.com |

| Ultrasound (Solvent-free) | 5-methylisoxazol-3-amine, Fluorobenzaldehyde, Dialkyl phosphite | 78-80°C | 1 hour | 77-91% | mdpi.com |

Flow Chemistry Applications for Continuous Synthesis and Process Intensification

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of isoxazoles. This technology allows for enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automated, continuous production and process intensification.

The synthesis of isoxazoles has been successfully translated to continuous flow systems. One approach involves a multi-step sequence including oximation, chlorination, and cycloaddition, which can be telescoped into a continuous process. thieme-connect.com This method allows for the safe in-situ generation and use of potentially unstable intermediates like hydroximoyl chlorides. thieme-connect.com Another flow process utilizes the Friedel-Crafts acylation of alkynes followed by an azide (B81097) conjugate addition and a subsequent photochemical-thermal reaction sequence to yield isoxazoles. wpmucdn.com This integrated flow system demonstrates the safe handling of potentially explosive organic azides and enables rapid conversion from batch to continuous production. wpmucdn.com The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor often leads to higher yields and purities compared to batch processes.

Regioselective Synthesis and Functionalization of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole

The synthesis of asymmetrically substituted isoxazoles like 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole requires methods that can control the regiochemistry of the ring formation, ensuring the correct placement of the 3-phenyl and 5-(3-chlorophenyl) groups.

Strategies for Introducing the 3-Chlorophenyl and Phenyl Moieties

A primary and highly effective strategy for the regioselective synthesis of 3,5-disubstituted isoxazoles involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine. youtube.com To obtain the target compound, a 1-(3-chlorophenyl)-3-phenyl-1,3-propanedione would be the required precursor. The reaction with hydroxylamine typically proceeds via initial condensation at one of the carbonyl groups, followed by cyclization and dehydration to form the aromatic isoxazole ring. The regioselectivity is determined by which carbonyl group reacts first with the amino group of hydroxylamine.

A widely used and reliable variation of this approach starts with a chalcone (an α,β-unsaturated ketone). For the synthesis of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole, the required precursor would be 1-(3-chlorophenyl)-3-phenyl-2-propen-1-one. However, a more common and often more regioselective route involves the reaction of a chalcone oxime or a di-brominated chalcone with a base. wpmucdn.comajpp.in For example, the synthesis of the closely related analogue, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, was achieved by reacting 2,3-Dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone with hydroxylamine hydrochloride. wpmucdn.com The mechanism involves the formation of a ketoxime intermediate, which then undergoes base-mediated cyclization via intramolecular nucleophilic attack, with bromide acting as a leaving group, to form the isoxazole ring. wpmucdn.com This method provides a clear and regiocontrolled pathway to the desired 3,5-disubstituted pattern.

Another powerful strategy for regioselective isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. rsc.org To form 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole via this route, the reaction would occur between benzonitrile (B105546) oxide (derived from benzaldoxime) and 1-chloro-3-ethynylbenzene. The regioselectivity of this [3+2] cycloaddition typically places the substituent from the nitrile oxide at the C3 position and the substituent from the alkyne at the C5 position of the resulting isoxazole. organic-chemistry.org

| Method | Precursor 1 | Precursor 2 | Key Features | Reference |

|---|---|---|---|---|

| Chalcone Cyclization | Dibrominated Chalcone | Hydroxylamine HCl | Good control of regiochemistry; applicable to complex structures. | wpmucdn.com |

| 1,3-Dicarbonyl Condensation | 1,3-Diketone | Hydroxylamine | Classic and fundamental method; regioselectivity can be an issue. | youtube.com |

| Nitrile Oxide Cycloaddition | Nitrile Oxide | Terminal Alkyne | Highly regioselective; tolerant of various functional groups. | organic-chemistry.orgrsc.org |

Stereoselective Synthesis of Chiral Analogues (if applicable)

While 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole itself is not chiral, the isoxazole scaffold can be incorporated into more complex molecules that possess stereocenters or axial chirality. The development of stereoselective methods to synthesize such analogues is an active area of research.

Asymmetric organocatalysis has been successfully applied to construct axially chiral biaryl systems containing a 1,2-azole ring. nih.gov This is achieved by creating a sterically hindered axis of rotation between the isoxazole and an appended aryl group, resulting in stable atropisomers. Such methods utilize chiral catalysts to control the orientation of the groups during the ring-forming or coupling step, yielding products with high enantiomeric excess. nih.gov

Additionally, stereoselective [3+2] cycloaddition reactions can be employed to create isoxazoles with multiple contiguous stereocenters. For example, the reaction of 3-isothiocyanatooxindoles with 3-methyl-4-nitro-5-isatylidenylisoxazoles, catalyzed by a chiral quinine (B1679958) derivative, produces complex isoxazole-dispirobisoxindoles with excellent stereoselectivity. thieme-connect.com These advanced methodologies demonstrate that while the parent compound is achiral, the isoxazole core is a versatile building block for the stereoselective synthesis of complex, chiral molecules. thieme-connect.comthieme-connect.com

Derivatization and Scaffold Modification Strategies for 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole Analogs

The ability to modify the core structure of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole is crucial for developing analogs with tailored properties. Derivatization strategies often target the peripheral phenyl rings or the isoxazole core itself, enabling the exploration of structure-activity relationships.

Exploration of Substituent Effects on Reaction Outcomes

The nature and position of substituents on the aryl rings of 3,5-diaryl-1,2-oxazoles play a pivotal role in directing the course and efficiency of their synthesis. The presence of the electron-withdrawing chlorine atom on the phenyl ring at the 5-position of the target molecule, for instance, can significantly influence reaction yields.

In the synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition reactions, the electronic nature of the substituents on the starting materials is a key factor. Research has shown that in the synthesis of (3-phenylisoxazol-5-yl)methanol derivatives, starting materials bearing electron-donating groups, such as methoxy (B1213986) or hydroxy groups on the benzaldehyde (B42025) oxime, generally result in higher yields compared to those with electron-withdrawing groups like chloro or nitro groups. researchgate.net For example, under ultrasonic irradiation, the yield for a nitro-substituted analog was reported to be between 45-59%, whereas analogs with electron-donating groups could achieve yields exceeding 70%. researchgate.net

This trend suggests that the electron-withdrawing character of the 3-chlorophenyl group might necessitate optimized reaction conditions to achieve high yields in the synthesis of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole. The synthesis of a closely related analog, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, from a brominated chalcone intermediate highlights a successful synthetic route. rug.nl This method involves the reaction of the chalcone with hydroxylamine hydrochloride, followed by cyclization, demonstrating a viable pathway to this class of compounds. rug.nlmdpi.com

The reactivity of the isoxazole ring itself can also be influenced by its substituents. The ease of displacement of halogens on the oxazole ring is generally in the order of C-2 > C-4 > C-5, making direct functionalization at the C-5 position challenging through nucleophilic substitution. nih.gov

Table 1: Effect of Substituents on the Yield of 3,5-Disubstituted Isoxazoles

| Substituent on Benzaldehyde Oxime | Electronic Effect | Reported Yield Range (%) |

| Methoxy | Electron-donating | >70 |

| Hydroxy | Electron-donating | >70 |

| tert-Butyl | Electron-donating | >70 |

| Chloro | Electron-withdrawing | Lower than electron-donating groups |

| Nitro | Electron-withdrawing | 45-59 |

Note: The yields are based on ultrasound-assisted synthesis of (3-phenylisoxazol-5-yl)methanol derivatives and provide a general trend. researchgate.net

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular scaffolds from simple and readily available starting materials in a single synthetic operation. semanticscholar.org These reactions offer significant advantages in terms of atom economy, reduced reaction times, and the ability to generate diverse libraries of compounds. Several MCR strategies have been successfully employed for the synthesis of 3,5-disubstituted isoxazole derivatives, including those bearing sulfonamide and carboxamide functionalities.

One notable example is the one-pot, four-component synthesis of 3,5-disubstituted isoxazole-sulfonates and -sulfonamides. researchgate.net This reaction utilizes hydroxylamine hydrochloride, an aromatic aldehyde (such as 3-chlorobenzaldehyde), a sulfonyl chloride, and a propargyl alcohol or amine. researchgate.net The use of ultrasound irradiation can significantly accelerate these reactions, often leading to completion within minutes at room temperature. researchgate.net

Another versatile approach is the three-component reaction of sulfonyl azides, terminal alkynes, and hydroxyimidoyl chlorides, catalyzed by copper(I) under ultrasonic conditions. mdpi.com This method provides a direct route to multi-substituted isoxazoles incorporating a sulfonamide skeleton. mdpi.com

Furthermore, fruit juice-mediated three-component reactions of substituted aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride have been reported as an eco-friendly approach to synthesizing isoxazole derivatives. These reactions highlight the potential for developing greener synthetic protocols.

The synthesis of isoxazolecarboxamides has also been achieved through the 1,3-dipolar cycloaddition of nitrile oxides to α,β-unsaturated amides. These methodologies allow for the introduction of a carboxamide group, a common pharmacophore, onto the isoxazole scaffold.

Table 2: Examples of Multi-Component Reactions for Isoxazole Synthesis

| Reaction Type | Components | Resulting Scaffold | Key Features |

| Four-component | Hydroxylamine hydrochloride, Aromatic aldehyde, Sulfonyl chloride, Propargyl alcohol/amine | Isoxazole-sulfonate/sulfonamide | One-pot, Ultrasound-assisted, Room temperature |

| Three-component | Sulfonyl azide, Terminal alkyne, Hydroxyimidoyl chloride | Isoxazole-sulfonamide | Copper(I)-catalyzed, Ultrasound-assisted |

| Three-component | Substituted aldehyde, Methyl acetoacetate, Hydroxylamine hydrochloride | Substituted isoxazole | Eco-friendly, Fruit juice-mediated |

| 1,3-Dipolar Cycloaddition | Nitrile oxide, α,β-Unsaturated amide | Isoxazolecarboxamide | Access to carboxamide derivatives |

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 5 3 Chlorophenyl 3 Phenyl 1,2 Oxazole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for a detailed mapping of the molecular structure.

One-dimensional NMR provides fundamental information about the types and number of protons and carbons in a molecule. In the ¹H NMR spectrum of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole, recorded in deuterochloroform (CDCl₃), the protons of the aromatic rings and the isoxazole (B147169) ring appear as distinct signals. A characteristic singlet is observed for the proton at the 4-position of the isoxazole ring at approximately 6.84 ppm. rsc.org The aromatic protons of the phenyl and chlorophenyl rings resonate in the downfield region between 7.41 and 7.87 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbons of the isoxazole ring are typically observed at δ 168.9 (C5), 163.0 (C3), and 98.2 (C4). rsc.org The remaining signals in the aromatic region correspond to the carbons of the two phenyl rings. rsc.org

| ¹H NMR Data | |

| Chemical Shift (δ) ppm | Description |

| 7.87–7.81 | Multiplet, 3H, Aromatic |

| 7.74–7.69 | Multiplet, 1H, Aromatic |

| 7.51–7.46 | Multiplet, 3H, Aromatic |

| 7.44–7.41 | Multiplet, 2H, Aromatic |

| 6.84 | Singlet, 1H, Isoxazole-H4 |

| ¹³C NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| 168.9 | C5 (Isoxazole) |

| 163.0 | C3 (Isoxazole) |

| 135.1 | Quaternary C |

| 130.3 | Aromatic CH |

| 130.1 | Quaternary C |

| 130.1 | Aromatic CH |

| 129.0 | Aromatic CH |

| 128.9 | Aromatic CH |

| 128.8 | Aromatic CH |

| 126.8 | Quaternary C |

| 125.8 | Aromatic CH |

| 123.8 | Aromatic CH |

| 98.2 | C4 (Isoxazole) |

Data sourced from a 400 MHz and 100 MHz spectrometer in CDCl₃, respectively rsc.org.

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques such as COSY, HMQC, and HMBC are employed for complete and unambiguous signal assignment.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks within the phenyl and chlorophenyl rings, confirming the connectivity of adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C spectrum. For instance, the signal at 6.84 ppm in the ¹H spectrum would correlate with the carbon signal at 98.2 ppm.

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid, crystalline state. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei within the crystal lattice. For a compound like 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole, ssNMR can be used to characterize its specific polymorphic form, identify the presence of different crystalline phases, and probe intermolecular interactions.

Techniques such as ¹³C{¹⁴N} rotational-echo double-resonance (RESPDOR) solid-state NMR can be particularly useful. iastate.edu This method acts as an "attached nitrogen test," allowing for the clear differentiation of heterocyclic isomers, such as an isoxazole from an oxazole (B20620), by selectively observing carbon atoms directly bonded to nitrogen. iastate.edu For 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole, this experiment would confirm the C3 and N2 connectivity within the isoxazole ring, providing unambiguous evidence of the correct isomer in the solid state. iastate.edu

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole (C₁₅H₁₀ClNO), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This experimental value is then compared to the theoretical mass. A close match (typically within 5 ppm) provides strong evidence for the proposed chemical formula, ruling out other potential formulas with the same nominal mass. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the ³⁵Cl ([M]+) and ³⁷Cl ([M+2]+) isotopes.

Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural confirmation. In an MS/MS experiment, the molecular ion of interest is selected, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting fragment ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure.

For 3,5-disubstituted isoxazoles, fragmentation typically involves the cleavage of the weak N-O bond of the heterocyclic ring. Key fragmentation pathways would include the formation of ions corresponding to the benzoyl cation and chlorophenylacetylene, or the chlorobenzoyl cation and phenylacetylene, confirming the identity and position of the substituents on the isoxazole ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. elsevierpure.com Both techniques probe the vibrational modes of molecules, but they are governed by different selection rules.

For 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the isoxazole ring, the phenyl ring, the chlorophenyl ring, and the C-Cl bond. Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=N and C=C stretching: Vibrations from the isoxazole and phenyl rings are expected in the 1400-1650 cm⁻¹ region. wpmucdn.com The C=N imine stretch is a characteristic peak for the isoxazole ring. wpmucdn.com

Ring breathing modes: These vibrations, characteristic of the aromatic and heterocyclic rings, appear in the fingerprint region (below 1500 cm⁻¹).

C-Cl stretching: A strong band corresponding to the carbon-chlorine bond is expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

C-H out-of-plane bending: These bands in the 700-900 cm⁻¹ region are diagnostic of the substitution pattern on the aromatic rings.

The combination of these spectroscopic and spectrometric techniques provides a comprehensive and unambiguous characterization of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole, confirming its molecular structure, elemental composition, and the nature of its functional groups.

| Expected Vibrational Frequencies | |

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| C=N Stretch (Isoxazole) | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Isoxazole Ring Vibrations | 1350 - 1450 |

| In-plane C-H Bending | 1000 - 1300 |

| Out-of-plane C-H Bending | 700 - 900 |

| C-Cl Stretch | 600 - 800 |

X-ray Diffraction (XRD) for Single Crystal Structure Determination of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole and its Co-crystals

For a compound like 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole, XRD analysis would elucidate the dihedral angles between the central isoxazole ring and the two flanking phenyl rings. This information is crucial for understanding the molecule's stereochemistry and steric hindrance.

The formation of co-crystals—crystalline structures containing two or more different molecules in the same crystal lattice—is a common strategy to modify the physicochemical properties of a compound. XRD is essential for confirming the formation of a co-crystal and characterizing the specific non-covalent interactions between 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole and a co-former molecule. However, no published studies on the single-crystal structure or co-crystals of this specific isoxazole derivative were found.

Chromatographic Method Development for Purity Assessment and Isolation

Chromatographic techniques are fundamental for separating, identifying, and quantifying the components of a mixture. For a synthesized chemical compound like 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole, they are vital for assessing its purity and for isolating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile organic compounds. A typical method for a diaryl isoxazole derivative would be a reverse-phase HPLC method. The development and validation of such a method would involve a systematic optimization of several parameters to ensure reliability, accuracy, and precision.

A hypothetical HPLC method for 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole would involve:

Column: A C18 stationary phase is commonly used for non-polar to moderately polar compounds.

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

Detection: A UV detector set to a wavelength where the compound exhibits maximum absorbance.

Validation: The method would be validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

No specific, validated HPLC method for the purity analysis of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole has been published in the available literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify volatile and semi-volatile organic compounds. It is the ideal method for detecting and identifying residual solvents or volatile byproducts that may be present in a sample of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole after synthesis and purification.

In a typical GC-MS analysis, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. As each compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for positive identification. Despite the utility of this technique, no specific GC-MS methods for the analysis of volatile impurities in 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole are documented in the searched scientific databases.

Theoretical and Computational Investigations of 5 3 Chlorophenyl 3 Phenyl 1,2 Oxazole

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling

Quantum mechanical calculations are fundamental to understanding the electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, orbital energies, and other electronic properties that govern molecular structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for determining the most stable three-dimensional arrangement (conformation) of a molecule by calculating its potential energy. While specific DFT studies on 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole are not prominently detailed in the available literature, extensive research on structurally analogous compounds provides a strong basis for predicting its conformational preferences.

DFT calculations, typically performed using functionals like B3LYP with a basis set such as 6-311++G(d,p), can model these geometric parameters. nih.gov For 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole, it is predicted that the phenyl and 3-chlorophenyl rings would adopt dihedral angles relative to the oxazole (B20620) ring that are similar to those observed in its analogs. nih.govnih.gov These studies suggest that the most stable conformation involves a significant twist, with dihedral angles likely falling in the range of 15° to 30°. nih.govnih.govvulcanchem.com

Table 1: Experimental Dihedral Angles in Analogs of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole

| Compound | Ring A (Position 3) Dihedral Angle | Ring B (Position 5) Dihedral Angle | Reference |

| 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole | 17.60 (7)° | 16.64 (7)° | nih.gov |

| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole | 15.2 (1)° | 17.1 (1)° | nih.govresearchgate.net |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy, symmetry, and spatial distribution of these orbitals are critical for predicting how a molecule will interact with electrophiles or nucleophiles and the likely pathways of chemical reactions. wikipedia.orgresearchgate.net

For 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole, FMO analysis can elucidate its reactivity profile.

HOMO: The HOMO represents the orbital from which an electron is most easily donated. Its energy level is related to the molecule's ionization potential and its susceptibility to attack by electrophiles. In this molecule, the HOMO is expected to have significant electron density distributed across the π-systems of the phenyl and 3-chlorophenyl rings, as well as the oxazole ring.

LUMO: The LUMO is the lowest energy orbital that can accept an electron. Its energy is related to the electron affinity of the molecule and indicates its susceptibility to nucleophilic attack. The LUMO is likely to be localized on the heterocyclic oxazole ring and the electron-withdrawing chlorophenyl substituent.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

Calculations would reveal the specific regions of the molecule that are electron-rich (potential sites for electrophilic attack) and electron-poor (potential sites for nucleophilic attack), thereby predicting its behavior in various chemical transformations, such as cycloadditions or substitution reactions. wikipedia.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While QM methods like DFT are excellent for identifying stable, low-energy conformations, they typically model molecules in a vacuum at zero Kelvin. Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time, taking into account temperature, pressure, and the surrounding environment (e.g., a solvent).

For 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole, an MD simulation would reveal:

Conformational Flexibility: MD simulations can explore the full range of accessible conformations, including the rotations of the phenyl and chlorophenyl rings. This provides insight into the molecule's flexibility and the energy barriers between different rotational states, which is crucial for understanding how it might adapt its shape to fit into a biological target's binding site.

Solvent Interactions: By explicitly including solvent molecules (such as water) in the simulation, MD can model how the solvent organizes around the solute. It can identify key interactions, such as the formation of hydrogen bonds or hydrophobic contacts, and calculate the free energy of solvation. This is vital for understanding the molecule's solubility and how its conformation might change between different environments (e.g., from an aqueous physiological environment to a nonpolar lipid membrane).

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is central to drug discovery for screening virtual libraries of compounds and for hypothesizing how a ligand might exert a biological effect.

The 1,2-oxazole (isoxazole) scaffold is a component of various biologically active compounds, including anti-inflammatory and anticancer agents. nih.gov Therefore, molecular docking studies for 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole would logically begin by targeting proteins implicated in these therapeutic areas. Based on studies of similar heterocyclic compounds, potential targets include:

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A key target in cancer therapy. Docking studies on similar oxadiazole compounds have identified a binding site where key residues include Leu792, Met793, and Cys797. hilarispublisher.com

Steroidogenic Enzymes: Enzymes like steroid sulfatase (STS) and aromatase are targets in hormone-dependent cancers. mdpi.com Docking studies on triazole-based inhibitors have highlighted the importance of interactions with residues such as Arg98 in the STS active site. mdpi.com

Cyclooxygenase (COX) Enzymes: As the isoxazole (B147169) derivative Valdecoxib is a known COX-2 inhibitor, this family of enzymes represents another plausible target. nih.gov

The docking process involves placing the ligand into the active site of the target protein and evaluating many possible binding poses.

Once potential binding poses are generated, a scoring function is used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). This score reflects the strength of the non-covalent interactions between the ligand and the protein. For 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole, these interactions are predicted to include:

π-π Stacking: The aromatic phenyl and chlorophenyl rings can engage in π-π stacking interactions with aromatic amino acid residues in the binding site, such as phenylalanine, tyrosine, or tryptophan. This is a significant stabilizing interaction for aromatic ligands. bioorganica.com.ua

Hydrogen Bonds: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, forming a bond with a suitable donor group (-NH, -OH) from a protein residue. bioorganica.com.ua

Hydrophobic Interactions: The nonpolar phenyl and chlorophenyl groups can fit into hydrophobic pockets within the active site, displacing water molecules and contributing favorably to the binding free energy.

Halogen Bonds: The chlorine atom on the 3-chlorophenyl ring may form a halogen bond with an electron-rich atom (like an oxygen or nitrogen) in the protein backbone or side chain, further stabilizing the complex. mdpi.com

Docking studies can generate a detailed 3D model of the ligand-protein complex, visualizing these specific interactions and providing a rational basis for designing more potent and selective derivatives. hilarispublisher.combioorganica.com.ua

Table 2: Potential Protein Targets and Key Interacting Residues for Isoxazole-Based Compounds

| Potential Protein Target | Key Interacting Residues (from analog studies) | Type of Interaction | Reference |

| EGFR Tyrosine Kinase | Leu792, Met793, Cys797 | Hydrophobic, Covalent (with Cys) | hilarispublisher.com |

| Steroid Sulfatase (STS) | Arg98 | Halogen bond, Electrostatic | mdpi.com |

| Phenylalanine-containing proteins | Phenylalanine | π-π Stacking | bioorganica.com.ua |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole Analogs

QSAR modeling for analogs of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole establishes a mathematical correlation between the chemical structure of these compounds and their biological activity. This relationship is quantified through molecular descriptors, which are numerical representations of the physicochemical properties of the molecules.

The initial and one of the most critical stages in developing a robust QSAR model is the generation and selection of appropriate molecular descriptors. For a series of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole analogs, a wide array of descriptors can be calculated to represent their structural variations. These descriptors fall into several categories:

1D Descriptors: These are the simplest descriptors and include fundamental molecular properties such as molecular weight, atom count, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass a broader range of properties. They include topological indices (e.g., Balaban J index, Wiener index), connectivity indices (e.g., Kier & Hall connectivity indices), and counts of specific chemical features (e.g., number of hydrogen bond donors/acceptors, rotatable bonds).

3D Descriptors: These are calculated from the 3D conformation of the molecule and are crucial for understanding the spatial arrangement of atoms. Examples include molecular volume, surface area, and shape indices. For more advanced 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the descriptors are steric and electrostatic fields calculated around the aligned molecules. nih.govchalcogen.ro

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic properties of the molecule. Key quantum-chemical descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. chalcogen.ro

The selection of the most relevant descriptors is paramount to avoid overfitting and to build a predictive model. Various statistical methods are employed for this purpose, including:

Stepwise Multiple Linear Regression (SMLR): This method iteratively adds or removes descriptors from the model based on their statistical significance.

Genetic Algorithm (GA): Inspired by natural evolution, this method selects an optimal subset of descriptors by evolving a population of potential solutions.

Principal Component Analysis (PCA): This technique reduces the dimensionality of the descriptor space by transforming the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components.

A representative set of descriptors that could be generated and selected for a QSAR study of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole analogs is presented in Table 1.

Table 1: Representative Molecular Descriptors for QSAR Analysis of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole Analogs

| Descriptor Category | Descriptor Name | Symbol | Typical Value Range | Significance in Biological Activity |

|---|---|---|---|---|

| Constitutional (1D) | Molecular Weight | MW | 250 - 450 Da | Influences bioavailability and transport properties. |

| Number of Rotatable Bonds | nRotB | 2 - 8 | Relates to conformational flexibility and binding affinity. | |

| Topological (2D) | Wiener Index | W | 1500 - 3000 | Describes molecular branching and compactness. |

| Balaban J Index | J | 1.5 - 2.5 | A highly discriminating topological index. | |

| Kier & Hall Connectivity (1st order) | ¹χ | 8 - 15 | Relates to molecular size and branching. | |

| Geometrical (3D) | Molecular Surface Area | MSA | 300 - 500 Ų | Influences interactions with biological macromolecules. |

| Molecular Volume | MV | 250 - 450 ų | Relates to steric fit within a receptor binding pocket. | |

| Quantum-Chemical | Energy of HOMO | E_HOMO | -9.0 to -7.5 eV | Indicates the molecule's ability to donate electrons. |

| Energy of LUMO | E_LUMO | -1.5 to 0.0 eV | Indicates the molecule's ability to accept electrons. | |

| Dipole Moment | µ | 1.0 - 5.0 Debye | Influences polar interactions with the target receptor. |

Once a set of relevant descriptors has been selected, a QSAR model can be developed to correlate these descriptors with the observed biological activity of the 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole analogs. The biological activity is typically expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50) or effective concentration (pEC50).

Several statistical methods can be used to build the QSAR model, with Multiple Linear Regression (MLR) being one of the most common. An MLR model takes the form of a linear equation where the biological activity is a function of the selected descriptors.

A crucial aspect of QSAR modeling is rigorous validation to ensure the model's robustness and predictive power. nih.gov Validation is typically performed using both internal and external methods:

Internal Validation: This involves assessing the stability of the model using the training set data. The most common technique is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model.

External Validation: This is the most stringent test of a QSAR model's predictive ability. It involves using the model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability is assessed by the predictive r² (r²_pred). An r²_pred value greater than 0.6 is often required for a model to be considered predictive.

Table 2 presents hypothetical statistical parameters for a validated QSAR model for a series of isoxazole derivatives, illustrating the key metrics used to assess model quality.

Table 2: Statistical Validation Parameters for a Hypothetical QSAR Model of Isoxazole Analogs

| Statistical Parameter | Symbol | Value | Interpretation |

|---|---|---|---|

| Goodness of Fit | |||

| Coefficient of Determination | r² | 0.92 | Indicates that 92% of the variance in the biological activity is explained by the model. |

| Adjusted r² | r²_adj | 0.90 | Adjusts r² for the number of descriptors in the model. |

| Standard Deviation | s | 0.25 | Represents the standard error of the regression. |

| F-statistic | F | 150 | Indicates the statistical significance of the overall model. |

| Internal Validation | |||

| Cross-validated r² (Leave-one-out) | q² | 0.75 | A measure of the model's internal predictive ability. |

| External Validation | |||

| Predictive r² for the test set | r²_pred | 0.85 | A measure of the model's ability to predict the activity of new compounds. |

The interpretation of the validated QSAR model can provide valuable insights into the mechanism of action of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole analogs. For instance, a positive coefficient for a descriptor like the dipole moment would suggest that increased polarity in a particular region of the molecule enhances its biological activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity. This information is invaluable for the rational design of new, more potent analogs with improved therapeutic profiles.

Biological Activity and Mechanistic Studies of 5 3 Chlorophenyl 3 Phenyl 1,2 Oxazole

In Vitro Enzyme Inhibition Studies and Mechanism of Action

Detailed enzymatic inhibition assays and mechanistic studies for 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole are not documented in peer-reviewed literature. The isoxazole (B147169) scaffold is present in various biologically active molecules, but specific data for this compound is absent.

Kinase Inhibition Profiling and Mechanistic Characterization

There are no specific studies available that profile the inhibitory activity of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole against any kinase targets. While other heterocyclic compounds, including some oxadiazole derivatives, have been investigated as kinase inhibitors, for example, as inhibitors of p38 MAPK, this specific isoxazole derivative has not been characterized in this regard. nih.gov

Protease Inhibition Mechanisms

No published research details the evaluation of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole as a protease inhibitor. Although derivatives with a 1,2,4-oxadiazole (B8745197) core have been explored as potential inhibitors for proteases like the SARS-CoV-2 main protease, similar investigations for 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole have not been reported. nih.gov

Other Enzyme Systems (e.g., Oxidoreductases, Transferases)

There is no specific information regarding the inhibitory or modulatory effects of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole on other enzyme systems such as oxidoreductases or transferases. Studies on other oxazole (B20620) derivatives have shown some activity, for instance, certain 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives were found to inhibit the EROD (ethoxyresorufin-O-deethylase) enzyme, a cytochrome P450-dependent enzyme. nih.gov However, these findings cannot be directly extrapolated to 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole.

Receptor Binding Assays and Ligand-Receptor Interaction Mechanisms

Specific data from receptor binding assays for 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole are not available. The interaction of this compound with key receptor families remains uninvestigated.

G-Protein Coupled Receptor (GPCR) Interactions

There are no documented studies on the interaction between 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole and any G-Protein Coupled Receptors (GPCRs). While GPCRs are a common target for drug discovery, and various heterocyclic compounds are known to interact with them, this specific molecule has not been profiled for its GPCR binding affinity or functional activity. nih.govresearchgate.netnih.gov

Nuclear Receptor Modulation

Currently, there is no scientific literature describing the modulation of nuclear receptors by 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole. The potential for this compound to act as an agonist or antagonist on nuclear receptors has not been explored.

Lack of Specific Research Data on 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole Precludes Detailed Article Generation

The isoxazole scaffold, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, is a recognized pharmacophore present in numerous compounds with a wide array of biological activities. Research on various isoxazole derivatives has indicated potential as antimicrobial, anti-inflammatory, and anticancer agents. nih.govresearchgate.net However, it is a foundational principle in medicinal chemistry that even minor structural modifications, such as the position of a substituent on an aromatic ring, can dramatically alter the biological activity and mechanism of action of a compound.

Searches for specific data on 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole regarding its effects on cell cycle progression, induction of apoptosis, and modulation of cellular signaling pathways have not yielded any specific findings. Similarly, there is no available research detailing its specific mechanisms of action against microbial, fungal, or viral pathogens.

Without dedicated studies on 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole, any discussion of its biological activities or mechanistic underpinnings would be purely speculative and extrapolated from related but distinct molecules. Such an approach would not meet the standards of scientific accuracy.

Therefore, it is not possible to construct a detailed and scientifically rigorous article that adheres to the requested outline, which includes specific subsections on cell-based mechanistic investigations and the mechanisms of antimicrobial, antifungal, or antiviral activities. The creation of data tables with research findings is also not feasible due to the absence of the necessary data.

Further research dedicated specifically to the synthesis and biological evaluation of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole is required before a comprehensive and authoritative article on its properties can be written.

Structure Activity Relationship Sar and Molecular Design Principles for 5 3 Chlorophenyl 3 Phenyl 1,2 Oxazole Derivatives

Identification of Key Pharmacophoric Features of the 1,2-Oxazole Scaffold

The 1,2-oxazole ring, also known as the isoxazole (B147169) ring, is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets and its presence in numerous approved drugs. nih.govresearchgate.net The key pharmacophoric features of the 3,5-diaryl-1,2-oxazole scaffold, the core of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole, are crucial for its biological activity.

The 1,2-oxazole ring itself serves as a rigid linker, holding the two aryl rings (at the C3 and C5 positions) in a specific spatial orientation. This defined geometry is critical for fitting into the binding sites of target proteins. The heteroatoms within the ring, oxygen and nitrogen, act as hydrogen bond acceptors, enabling key interactions with amino acid residues in a protein's active site. researchgate.net The aromatic nature of the isoxazole ring also allows for π-π stacking interactions with aromatic residues of the target protein.

The diaryl substitution pattern is a fundamental aspect of the pharmacophore. The two phenyl rings provide a scaffold for introducing various substituents that can modulate the compound's properties, including potency, selectivity, and pharmacokinetic profile. nih.govnih.gov In essence, the 1,2-oxazole core acts as a central hub, while the flanking phenyl rings are the primary points of interaction and modification.

Substituent Effects on Biological Activity and Selectivity

The nature and position of substituents on the phenyl rings of 3,5-diaryl-1,2-oxazole derivatives are critical determinants of their biological activity and selectivity.

Electronic and Steric Contributions of the Phenyl Rings and Chloro-Substitution

The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents significantly influence how the molecule interacts with its biological target.

Electronic Effects: The introduction of a chlorine atom, as in 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole, introduces a potent electron-withdrawing group onto the phenyl ring at the C5 position. This alters the electron density distribution across the molecule, which can affect its binding affinity to target proteins. Generally, the presence of a halogen like chlorine can enhance biological activity by increasing the molecule's lipophilicity, which can improve its ability to cross cell membranes. This increased lipophilicity can lead to a higher concentration of the compound at its site of action.

Steric Contributions: The size and shape of substituents also play a vital role. A chloro group is relatively small, but its presence can still influence the conformational preferences of the phenyl ring, potentially locking the molecule into a more active or inactive conformation. In studies of related 3,5-diarylisoxazole derivatives, the substitution of a 4-chloro group with a methyl group, which has a similar steric size, was found to be favorable for bioactivity. This suggests that for certain targets, the size of the substituent at a specific position is a more critical factor than its electronic nature.

Impact of Substitution Position on Mechanistic Biological Profiles

The position of a substituent on the phenyl rings (ortho, meta, or para) can dramatically alter the biological activity and selectivity of 3,5-diaryl-1,2-oxazole derivatives. The meta-position of the chloro group in 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole is a key determinant of its interaction with biological targets.

Research on analogous compounds has shown that moving a substituent can have profound effects. For instance, in a series of anticancer diaryl isoxazole derivatives, moving a 4-chloro substituent to the 2-position resulted in a decreased potency. This highlights that the specific location of the substituent is crucial for optimal interaction with the target protein's binding site. The meta-positioning of the chloro group in the title compound dictates a specific vector for potential interactions within a binding pocket that would be different from an ortho or para substitution.

The following table summarizes the effects of different substituents on the phenyl ring at the 5-position of the isoxazole core on anticancer activity against PC3 prostate cancer cells, as demonstrated in a study on related 3,5-diaryl isoxazole derivatives.

| Compound | Substituent (R) on 5-Phenyl Ring | Position | IC50 on PC3 cells (μM) |

|---|---|---|---|

| Analog 1 | -H (unsubstituted) | - | >100 |

| Analog 2 | -F | para (4) | 15.2 |

| Analog 3 | -Cl | para (4) | 5.8 |

| Analog 4 | -Br | para (4) | 6.5 |

| Analog 5 | -Cl | ortho (2) | 14.6 |

| Analog 6 | -Cl | meta (3) | 8.9 |

Data is illustrative and based on findings for analogous 3,5-diarylisoxazole structures as reported in scientific literature. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to improve a compound's properties while retaining its desired biological activity. derpharmachemica.com

Scaffold Hopping: This strategy involves replacing the central 1,2-oxazole core with a different heterocyclic system that maintains the essential spatial arrangement of the two phenyl rings. For example, the isoxazole ring could be replaced by a 1,2,4-oxadiazole (B8745197), pyrazole, or thiazole (B1198619) ring. nih.gov Such a change can lead to improved metabolic stability, solubility, or patentability, while preserving the key pharmacophoric interactions. A successful scaffold hop would yield a new class of compounds with a similar or improved biological profile.

Bioisosteric Replacements: This involves the substitution of specific atoms or groups within the molecule with other atoms or groups that have similar physical or chemical properties. For the 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole scaffold, several bioisosteric replacements could be considered:

Replacing the chloro group with other halogens (e.g., -F, -Br) or a trifluoromethyl group (-CF3) to modulate electronic properties and lipophilicity.

Replacing the phenyl ring at the C3 position with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene) to explore new interactions with the target protein.

The oxygen atom in the isoxazole ring could be replaced with a sulfur atom to create an isothiazole, which may alter the compound's metabolic profile.

Rational Design Principles for Novel 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole Analogs with Enhanced Mechanistic Efficacy

The rational design of new analogs based on the 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole structure aims to enhance efficacy by optimizing key drug-like properties. nih.gov

Ligand Efficiency and Lipophilic Efficiency Optimization

Ligand Efficiency (LE): This metric relates the potency of a compound to its size (typically the number of non-hydrogen atoms). It helps in identifying compounds that achieve high affinity with a minimal number of atoms, which is often a hallmark of a well-designed drug candidate. The goal is to maximize the binding energy per atom.

Lipophilic Efficiency (LLE or LiPE): This parameter assesses the balance between a compound's potency (pIC50) and its lipophilicity (logP). High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. A high LLE value indicates that a compound achieves its potency without excessive lipophilicity, which is a desirable trait for a drug candidate.

For the design of novel 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole analogs, medicinal chemists would aim to make modifications that increase potency (higher pIC50) without a proportional increase in lipophilicity (logP). For example, introducing a small, polar group that can form a new hydrogen bond in the target's binding site could significantly increase potency and LLE.

The table below illustrates how LLE can be used to evaluate a series of hypothetical analogs.

| Analog | Modification | pIC50 | logP | LLE (pIC50 - logP) |

|---|---|---|---|---|

| Parent | 5-(3-Cl-Ph)-3-Ph-isoxazole | 6.0 | 4.5 | 1.5 |

| A | Add 4'-OH to 3-Ph ring | 6.8 | 4.2 | 2.6 |

| B | Add 4'-t-butyl to 3-Ph ring | 6.5 | 5.8 | 0.7 |

| C | Replace 3-Ph with Pyridine | 6.3 | 3.9 | 2.4 |

Values are hypothetical for illustrative purposes.

In this example, Analog A shows a significant improvement in LLE, as the increase in potency is accompanied by a decrease in lipophilicity. Analog B, while slightly more potent, has a much higher lipophilicity, resulting in poor LLE. Analog C also shows improved LLE through bioisosteric replacement. These metrics guide the selection of the most promising candidates for further development.

Multi-Target Ligand Design Approaches

The development of single-target drugs has traditionally been the cornerstone of pharmaceutical research. However, for complex multifactorial diseases such as neurodegenerative disorders, cancer, and certain infectious diseases, this approach often falls short of providing optimal therapeutic outcomes. nih.gov The intricate nature of these conditions, which involves multiple biological pathways and targets, has propelled the shift towards a more holistic strategy: the design of multi-target ligands. nih.gov A multi-target-directed ligand (MTDL) is a single chemical entity engineered to simultaneously modulate multiple biological targets, potentially offering improved efficacy and a better safety profile compared to single-target agents or combination therapies. nih.gov